Methyl 4-(4-methoxyphenyl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIYDSIDIJXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174672 | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20637-08-5 | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Strategies for Methyl 4 4 Methoxyphenyl Butanoate
Established Synthetic Pathways to Methyl 4-(4-methoxyphenyl)butanoate
Traditional synthesis of this compound primarily relies on a two-step process: the formation of its carboxylic acid precursor, followed by esterification.
Esterification Reactions for this compound Synthesis
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 4-(4-methoxyphenyl)butanoic acid, with methanol (B129727). organic-chemistry.orgmasterorganicchemistry.com
The reaction is an equilibrium process. organic-chemistry.org To drive the reaction toward the formation of the ester product, a large excess of the alcohol (methanol) is typically used, and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is employed. masterorganicchemistry.comoperachem.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.orglibretexts.org The reaction is generally heated under reflux to achieve a reasonable reaction rate. operachem.com
Key aspects of Fischer Esterification:
Reversibility : The reaction is reversible, and the presence of water can hydrolyze the ester back to the carboxylic acid and alcohol. libretexts.orgathabascau.ca
Driving the Equilibrium : The equilibrium is shifted towards the product side by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com
Catalysts : Strong Brønsted acids like H₂SO₄ are common catalysts. masterorganicchemistry.com
Approaches Involving Carbon-Carbon Bond Formation in Precursors to this compound
The synthesis of the crucial precursor, 4-(4-methoxyphenyl)butanoic acid, is a key step that relies on well-established carbon-carbon bond-forming reactions. organic-chemistry.org A prevalent method is the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640). google.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). google.com
In this process, the anisole undergoes electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride and AlCl₃ attacks the electron-rich aromatic ring, preferentially at the para position due to the directing effect of the methoxy (B1213986) group. This reaction forms 4-(4-methoxyphenyl)-4-oxobutanoic acid. google.com
The subsequent step involves the reduction of the ketone group in 4-(4-methoxyphenyl)-4-oxobutanoic acid to a methylene (B1212753) group to yield 4-(4-methoxyphenyl)butanoic acid. A common method for this transformation is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comchemicalbook.com
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Friedel-Crafts Acylation | Anisole, Succinic anhydride, AlCl₃, Dichlorobenzene (solvent) | 4-(4-methoxyphenyl)-4-oxobutanoic acid |
| 2 | Catalytic Hydrogenation | 4-(4-methoxyphenyl)-4-oxobutanoic acid, H₂, 10% Pd/C, Acetic acid, Toluene (solvent), 70°C | 4-(4-methoxyphenyl)butanoic acid |
Novel Approaches and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. nih.gov Research into the synthesis of this compound and related compounds reflects this trend.
Catalytic and Organocatalytic Methods for this compound Production
While traditional Fischer esterification is effective, it often requires strong mineral acids that can be corrosive and difficult to handle. Recent advancements focus on alternative catalysts that are more benign and reusable.
Solid Acid Catalysts : Heterogeneous catalysts like silica chloride have been shown to be efficient for the esterification of carboxylic acids. These catalysts are easily recoverable and can be recycled, simplifying product purification and reducing waste. organic-chemistry.org
Lewis Acid Catalysts : Mild Lewis acids, such as hafnium(IV) and zirconium(IV) salts, can catalyze the direct condensation of carboxylic acids and alcohols. organic-chemistry.org
Organocatalysts : Bulky diarylammonium arenesulfonates have been developed as selective esterification catalysts, offering an alternative to metal-based systems. organic-chemistry.org
For the precursor synthesis, improvements on the Friedel-Crafts reaction have been explored. For instance, using dichlorobenzene as a solvent instead of more hazardous options like nitrobenzene or carbon disulfide improves the safety profile of the reaction and can lead to high selectivity and easier product isolation. google.com
Exploration of Sustainable and Environmentally Benign Routes for this compound
Adherence to the principles of green chemistry is increasingly important in chemical synthesis. whiterose.ac.uk For the production of this compound, this involves several considerations:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification has a good atom economy, with water being the only byproduct.
Safer Solvents : The use of greener solvents is a key focus. For instance, replacing benzene (B151609), a known carcinogen, with less toxic alternatives like toluene or acetonitrile in precursor synthesis significantly improves the environmental profile of the process. scielo.brchemrxiv.org
Energy Efficiency : Conducting reactions at lower temperatures or for shorter durations can reduce energy consumption. Microwave-assisted synthesis is one such technique that can accelerate reactions. nih.gov
Renewable Feedstocks : While the current synthesis typically starts from petroleum-derived chemicals like anisole and succinic anhydride, future research may explore pathways from bio-based platform molecules. chalmers.seiastate.edu
Optimization of Reaction Conditions for Enhanced Yield, Purity, and Stereoselectivity of this compound
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. Although the target molecule is achiral, principles of optimization are crucial for yield and purity.
Key parameters for optimization in the esterification step include:
Catalyst Loading : The concentration of the acid catalyst affects the reaction rate. An optimal amount must be used to ensure a reasonable reaction time without causing side reactions or complicating purification.
Temperature : The reaction is typically run at the reflux temperature of the alcohol solvent. Adjusting the temperature can influence the reaction rate and the position of the equilibrium. researchgate.net
Reaction Time : Monitoring the reaction progress (e.g., by TLC or GC) allows for the determination of the optimal time to maximize product formation while minimizing the formation of degradation products. scielo.br
Solvent : In the synthesis of the precursor, the choice of solvent can significantly impact yield and selectivity. For example, using orthodichlorobenzene in the Friedel-Crafts acylation of anisole with succinic anhydride allows for high selectivity and simplifies the isolation of the product with high purity. google.com
The table below summarizes the optimization of conditions for a related reaction, highlighting the types of variables that are typically fine-tuned.
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Solvent | Benzene/Acetone | Acetonitrile | Better balance of conversion and selectivity; "greener" solvent. scielo.brchemrxiv.org |
| Reaction Time | 20 hours | 4 hours | Reduced time without significant impact on conversion and selectivity. scielo.brchemrxiv.org |
| Temperature | Room Temperature | Reflux | Increased reaction efficiency. scielo.br |
By systematically adjusting these parameters, chemists can develop a robust and efficient process for the synthesis of this compound with high yield and purity.
Advanced Spectroscopic and Analytical Methodologies for Characterizing Methyl 4 4 Methoxyphenyl Butanoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of Methyl 4-(4-methoxyphenyl)butanoate
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of the hydrogen and carbon atoms present in the molecule. nih.gov
Expected ¹H NMR Data: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the protons of the butyl chain, and the methyl groups of the ester and methoxy (B1213986) functionalities. The aromatic protons on the p-disubstituted benzene (B151609) ring would likely appear as two distinct doublets. The methylene (B1212753) groups of the butanoate chain would present as multiplets, and the methyl groups would each show as a singlet.
Expected ¹³C NMR Data: The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the carbons of the aliphatic chain, and the methyl carbons. nih.govchemicalbook.comchemicalbook.com
Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, multi-dimensional NMR techniques are essential. uvic.casdsu.eduresearchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups in the butanoate chain, confirming their sequence. It would also show correlations between the ortho-coupled protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique is crucial for assigning the carbon signals based on their attached protons. For example, the proton signal for the methoxy group would correlate with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for connecting different parts of the molecule. For instance, the protons of the methyl ester would show a correlation to the carbonyl carbon, and the protons of the methylene group adjacent to the aromatic ring would show correlations to the aromatic carbons.
| NMR Technique | Information Gained for this compound |
| ¹H NMR | Provides information on the chemical environment and multiplicity of protons. |
| ¹³C NMR | Shows the number of unique carbon environments. nih.gov |
| COSY | Confirms proton-proton couplings, such as within the butyl chain and the aromatic ring. sdsu.edu |
| HSQC | Correlates directly attached proton-carbon pairs. columbia.edu |
| HMBC | Shows long-range proton-carbon correlations, confirming the overall connectivity of the molecule. columbia.edu |
Solid-State NMR Spectroscopy in the Analysis of this compound
While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR (ssNMR) can be used to study the compound in its crystalline or amorphous solid forms. This technique can provide insights into polymorphism, molecular packing, and conformational differences between the solid and solution states. For this compound, ssNMR could reveal details about the rigidity of the molecule and intermolecular interactions in the solid phase.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆O₃), the expected exact mass is 208.10994 Da. nih.gov HRMS can confirm this mass with high accuracy, which is a key piece of evidence for the compound's identity.
In addition to molecular mass determination, mass spectrometry provides information about the fragmentation patterns of the molecule under ionization. nih.govkobv.deresearchmap.jp Common fragmentation pathways for esters like this compound include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methoxy group (-OCH₃) or the butoxy-phenyl chain.
McLafferty Rearrangement: A characteristic fragmentation of esters and ketones that involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. thieme-connect.de For this compound, this would result in the formation of a neutral alkene and a charged enol fragment. thieme-connect.de
Predicted Major Fragments in the Mass Spectrum:
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 208 | [M]⁺ (Molecular Ion) | - |
| 177 | [M - OCH₃]⁺ | α-cleavage |
| 134 | [C₉H₁₀O]⁺ | Cleavage of the ester group |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage |
| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement thieme-connect.de |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretch of the ester group (typically around 1735 cm⁻¹), C-O stretches of the ester and ether linkages, C-H stretches of the aromatic and aliphatic portions, and aromatic C=C stretching vibrations. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show bands for the various functional groups, with non-polar bonds often giving stronger signals than in the IR spectrum. For instance, the aromatic ring vibrations are typically strong in the Raman spectrum.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| C=O (ester) | ~1735 | IR (strong) |
| C-O (ester and ether) | 1000-1300 | IR |
| Aromatic C=C | 1400-1600 | IR, Raman |
| Aromatic C-H | 3000-3100 | IR, Raman |
| Aliphatic C-H | 2850-2960 | IR, Raman |
X-ray Crystallography for Single Crystal Structure Determination of this compound (where crystalline forms are obtainable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. researchgate.netresearchgate.netacs.orgmdpi.com This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonds or π-π stacking. While no specific crystal structure for this compound is readily available in the searched literature, the technique remains the gold standard for unambiguous structural determination in the solid phase.
Advanced Chromatographic Methods for Purity Assessment, Separation, and Isolation of this compound and Related Compounds
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.
Chemical Reactivity and Mechanistic Studies of Methyl 4 4 Methoxyphenyl Butanoate
Investigation of Ester Hydrolysis and Transesterification Reactions of Methyl 4-(4-methoxyphenyl)butanoate
The ester functional group in this compound is a key site for chemical transformations, particularly hydrolysis and transesterification. These reactions involve the cleavage of the ester linkage and are typically catalyzed by acids or bases.
Ester Hydrolysis:
Hydrolysis of an ester is the reaction with water to produce a carboxylic acid and an alcohol. libretexts.org In the case of this compound, hydrolysis yields 4-(4-methoxyphenyl)butanoic acid and methanol (B129727). quora.com This reaction can be carried out under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.org The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is reversible and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521) or potassium hydroxide, is used, the reaction is called saponification. libretexts.org This process is irreversible and goes to completion. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. libretexts.org The final products are the salt of the carboxylic acid and the alcohol. libretexts.org For instance, the hydrolysis of this compound with sodium hydroxide would yield sodium 4-(4-methoxyphenyl)butanoate and methanol. quora.com
A study on the hydrolysis of a similar compound, 4-methoxyphenylacetic acid butyl ester, using aqueous potassium hydroxide with a phase transfer catalyst (tetrabutylammonium bromide) in a two-phase medium, demonstrated enhanced reaction rates. epa.gov This suggests that similar conditions could be effective for the hydrolysis of this compound.
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (R'OH) to form a new ester, 4-(4-methoxyphenyl)butanoate-R', and methanol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis. The acid protonates the carbonyl oxygen, activating the ester for nucleophilic attack by the new alcohol. To drive the reaction towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: In the presence of a basic catalyst, such as an alkoxide, the reaction proceeds through nucleophilic addition of the new alkoxide to the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates the original methoxide (B1231860) group to form the new ester. masterorganicchemistry.comyoutube.com To favor the formation of the desired product, the corresponding alcohol is typically used as the solvent. masterorganicchemistry.com
| Reaction | Catalyst | General Products | Key Features |
| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | 4-(4-methoxyphenyl)butanoic acid and Methanol | Reversible reaction. libretexts.org |
| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Salt of 4-(4-methoxyphenyl)butanoic acid and Methanol | Irreversible reaction, goes to completion. libretexts.org |
| Acidic Transesterification | Strong Acid (e.g., H₂SO₄) | A new ester and Methanol | Reversible; the alcohol reactant is often used as the solvent. masterorganicchemistry.com |
| Basic Transesterification | Alkoxide (e.g., NaOR') | A new ester and Methanol | The corresponding alcohol of the alkoxide is typically used as the solvent. masterorganicchemistry.com |
Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Moiety of this compound
The methoxyphenyl group of this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director. This is due to the resonance effect where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more nucleophilic.
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation of the carbon atom that was attacked by the electrophile to restore the aromaticity of the ring. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org For this compound, nitration would be expected to yield a mixture of methyl 4-(3-nitro-4-methoxyphenyl)butanoate and methyl 4-(2-nitro-4-methoxyphenyl)butanoate.
Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) onto the aromatic ring. This reaction is usually carried out in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, which polarizes the halogen molecule to create a stronger electrophile.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically done using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.com The reaction is reversible.
Friedel-Crafts Alkylation: Introduction of an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. However, this reaction is prone to carbocation rearrangements and polyalkylation, which can limit its synthetic utility. youtube.com
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. This reaction is generally more synthetically useful than alkylation as it is not prone to rearrangements and the resulting ketone can be reduced to an alkyl group if desired.
The directing effect of the methoxy group will strongly favor substitution at the positions ortho to it (positions 3 and 5) relative to the butanoate side chain. Steric hindrance from the butanoate chain might influence the ratio of ortho to para (relative to the methoxy group) products, but since the para position is already substituted, only ortho substitution is possible.
| Reaction | Reagents | Electrophile | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl 4-(3-nitro-4-methoxyphenyl)butanoate |
| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 4-(3-bromo-4-methoxyphenyl)butanoate |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Methyl 4-(3-sulfo-4-methoxyphenyl)butanoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Methyl 4-(3-acyl-4-methoxyphenyl)butanoate |
Reactions Involving the Alkyl Chain and Alpha-Carbon of this compound
The reactivity of the alkyl chain and the α-carbon of this compound provides opportunities for various synthetic transformations. The hydrogens on the α-carbon (the carbon adjacent to the ester carbonyl group) are weakly acidic and can be removed by a strong base to form an enolate ion. msu.edu
Reactions at the α-Carbon:
The formation of an enolate anion from the ester allows for a range of reactions where the α-carbon acts as a nucleophile. libretexts.org
Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. wvu.edu The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred to fully form the enolate and prevent side reactions. wvu.edu For this compound, this would lead to the formation of methyl 2-alkyl-4-(4-methoxyphenyl)butanoate.
Halogenation: In the presence of a base, the enolate can react with halogens (e.g., Br₂, Cl₂) to introduce a halogen atom at the α-position. msu.edu
Aldol-Type Additions: Ester enolates can react with aldehydes or ketones in an aldol-type addition to form β-hydroxy esters. libretexts.org This reaction requires specific conditions to be successful. libretexts.org
Claisen Condensation: This is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. msu.edu One ester molecule forms an enolate which then attacks the carbonyl carbon of a second ester molecule. While an intramolecular Claisen condensation is not possible for this compound, it can participate in a crossed Claisen condensation with another ester.
Other Reactions of the Alkyl Chain:
While the α-carbon is the most reactive position on the alkyl chain due to the adjacent carbonyl group, other positions can undergo reaction under specific conditions, though these are generally less common. Radical reactions, for instance, could potentially functionalize other positions on the butanoate chain.
| Reaction Type | Reagents | Reactive Site | General Product |
| α-Alkylation | 1. LDA 2. R-X | α-Carbon | Methyl 2-alkyl-4-(4-methoxyphenyl)butanoate |
| α-Halogenation | Base, X₂ | α-Carbon | Methyl 2-halo-4-(4-methoxyphenyl)butanoate |
| Crossed Claisen Condensation | NaOEt, R'COOR' | α-Carbon | β-keto ester |
Mechanistic Investigations of this compound Transformations
Kinetic Studies and Reaction Rate Determination for this compound
For ester hydrolysis , kinetic studies can help elucidate the role of the acid or base catalyst. For example, in acid-catalyzed hydrolysis, the rate is typically proportional to the concentration of both the ester and the acid catalyst. quora.com In a study of the hydrolysis of a structurally similar ester, 4-methoxyphenylacetic acid butyl ester, the reaction rate was found to be influenced by factors such as stirring speed, the amount of catalyst, and temperature. epa.gov This indicates that mass transfer and the intrinsic reaction kinetics both play a role.
For electrophilic aromatic substitution , kinetic studies have shown that for many of these reactions, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the sigma complex. masterorganicchemistry.com The rate of reaction is often first order with respect to the aromatic compound and first order with respect to the electrophile. The electron-donating methoxy group in this compound would be expected to significantly increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.
For reactions at the α-carbon , the rate of enolate formation is a key factor. The rate of reactions like alkylation will depend on the concentration of the ester and the base used to form the enolate. Kinetic studies of halogenation at the α-carbon of ketones have shown that the rate can be independent of the halogen concentration, suggesting that enol or enolate formation is the slow step. libretexts.org
Computational Chemistry and Theoretical Modeling of Methyl 4 4 Methoxyphenyl Butanoate
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors of Methyl 4-(4-methoxyphenyl)butanoate
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, which in turn governs the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For a molecule like this compound, DFT calculations could provide valuable insights.
A typical DFT study would involve geometry optimization to find the most stable three-dimensional arrangement of atoms. Following optimization, a frequency calculation is usually performed to confirm that the structure is a true minimum on the potential energy surface. From these calculations, a wealth of electronic properties can be derived.
Expected Research Findings:
A DFT study on this compound would likely focus on:
Optimized Molecular Geometry: Determining the precise bond lengths, bond angles, and dihedral angles of the most stable conformer.
Electronic Properties: Calculating the dipole moment, polarizability, and other electronic moments to understand the molecule's response to an external electric field.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactions. nih.gov
Reactivity Descriptors: DFT can be used to calculate various reactivity indices such as chemical hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. nih.gov
Illustrative Data Table (Hypothetical for this compound based on similar compounds):
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
| Chemical Hardness | 2.65 eV | Resistance to change in electron configuration |
| Electrophilicity Index | 1.8 eV | Propensity to accept electrons |
Ab Initio Methods and Post-Hartree-Fock Calculations for this compound
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method. While useful, it does not fully account for electron correlation, which is the interaction between electrons. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally expensive but provide more accurate results by including electron correlation.
Expected Research Findings:
For this compound, these higher-level calculations would be employed to:
Obtain Highly Accurate Energies: To more reliably predict reaction energies and activation barriers.
Refine Geometric Parameters: To achieve a more precise molecular structure.
Investigate Weak Interactions: To accurately model non-covalent interactions, which could be important for the conformational preferences of the flexible butyl chain.
Molecular Dynamics (MD) Simulations of this compound in Various Environments
While quantum mechanics is essential for understanding electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations use classical mechanics to model the movements of atoms and molecules over time.
Expected Research Findings:
An MD simulation of this compound could reveal:
Behavior in Different Solvents: How the molecule behaves in polar and non-polar solvents, including solvation shell structure and dynamics.
Intermolecular Interactions: How individual molecules of this compound interact with each other in a condensed phase.
Transport Properties: Diffusion coefficients and other transport properties could be calculated, which are relevant to its behavior in various applications.
Conformational Analysis and Potential Energy Surfaces of this compound
Due to the presence of several single bonds, this compound can exist in multiple conformations. A conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, leading to the generation of a potential energy surface (PES).
Expected Research Findings:
A detailed conformational analysis would:
Identify Low-Energy Conformers: Determine the geometries of the most stable conformers.
Map the Potential Energy Surface: Visualize the energy landscape of the molecule as a function of its dihedral angles.
Determine Rotational Barriers: Calculate the energy required to rotate around specific bonds, which influences the molecule's flexibility.
Illustrative Data Table (Hypothetical Conformational Data):
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Global Minimum | 0.0 | τ1: ~180, τ2: ~180, τ3: ~180 |
| Local Minimum 1 | 1.2 | τ1: ~60, τ2: ~180, τ3: ~180 |
| Local Minimum 2 | 1.5 | τ1: ~180, τ2: ~60, τ3: ~180 |
Prediction of Spectroscopic Properties of this compound through Advanced Computational Approaches
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
Expected Research Findings:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov This can be compared with experimental spectra to confirm the structure.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These can be used to simulate the IR spectrum, helping to assign the peaks in an experimental spectrum to specific vibrational modes of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. materialsciencejournal.org This provides information about the electronic structure and chromophores within the molecule.
Illustrative Data Table (Hypothetical Predicted Vibrational Frequencies):
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C=O stretch | ~1735 | Carbonyl group of the ester |
| C-O-C stretch (ester) | ~1250 | Ester C-O stretching |
| C-O-C stretch (ether) | ~1180 | Methoxy (B1213986) group C-O stretching |
| Aromatic C-H stretch | ~3050 | Aromatic ring C-H vibrations |
| Aliphatic C-H stretch | ~2950 | Butyl chain C-H vibrations |
Biological and Biochemical Research on Methyl 4 4 Methoxyphenyl Butanoate: in Vitro and Mechanistic Focus
Exploration of Methyl 4-(4-methoxyphenyl)butanoate's Interactions with Biological Macromolecules In Vitro
Enzyme Inhibition or Activation Studies of this compound
There is currently no available research in scientific literature detailing the inhibitory or activating effects of this compound on any specific enzymes.
Receptor Binding and Ligand Affinity Assays for this compound
No studies have been published that investigate the binding affinity of this compound to any biological receptors.
Cellular and Molecular Mechanisms of this compound Activity in Cell-Based Models
Investigations into Specific Cellular Pathways Modulated by this compound Exposure In Vitro
There is a lack of published research on the effects of this compound on specific cellular signaling pathways in in vitro models.
Gene Expression Profiling and Proteomic Analysis in Response to this compound Treatment in Cell Cultures
No data from gene expression profiling or proteomic analyses are available in the scientific literature to describe the cellular response to treatment with this compound.
Natural Occurrence and Biosynthesis of this compound (if applicable as a natural product or metabolite)
There is no scientific literature to suggest that this compound is a naturally occurring compound or a metabolite from a known biosynthetic pathway. While a structurally related compound, Methyl 3-(4-methoxyphenyl)propanoate, has been reported in certain plant species, this information does not apply to this compound. nih.gov
Elucidation of Putative Biosynthetic Pathways Leading to this compound in Biological Systems
Consistent with the absence of identified natural sources, the biosynthetic pathway for this compound has not been elucidated. The synthesis of this compound within a biological system would likely involve the formation of its precursor, 4-(4-methoxyphenyl)butanoic acid, followed by an esterification step with methanol (B129727).
A hypothetical pathway could be envisioned originating from the shikimate pathway, which is the common route for the biosynthesis of aromatic amino acids and other phenylpropanoids in plants and microorganisms. The amino acid L-phenylalanine could undergo a series of modifications, including deamination, hydroxylation, methylation, and side-chain extension, to form 4-(4-methoxyphenyl)butanoic acid. The final step would then be the methylation of the carboxylic acid group, catalyzed by a methyltransferase enzyme, to yield this compound. However, without any experimental evidence, this remains purely speculative.
Table 2: Putative Biosynthetic Pathway of this compound
| Step | Precursor | Intermediate | Product | Putative Enzyme Class |
| 1 | Shikimate Pathway Products | L-Phenylalanine | Phenylpyruvate | Aminotransferase |
| 2 | Phenylpyruvate | 4-Hydroxyphenylpyruvate | Hydroxylase | |
| 3 | 4-Hydroxyphenylpyruvate | 4-Methoxyphenylpyruvate | Methyltransferase | |
| 4 | 4-Methoxyphenylpyruvate | 4-(4-Methoxyphenyl)butanoic acid | Decarboxylase, Dehydrogenase, etc. | |
| 5 | 4-(4-Methoxyphenyl)butanoic acid | - | This compound | Methyltransferase |
It is important to reiterate that the pathway described above is a theoretical construct and has not been experimentally verified in any organism. Further research is required to determine if this compound is indeed a natural product and, if so, to elucidate its biosynthetic origins.
Synthesis and Structure Activity Relationship Sar Studies of Methyl 4 4 Methoxyphenyl Butanoate Derivatives and Analogs
Rational Design and Synthetic Strategies for Analogs of Methyl 4-(4-methoxyphenyl)butanoate
The rational design of analogs of this compound is often guided by its structural similarity to 4-phenylbutyric acid (4-PBA), a compound known to act as a chemical chaperone and exhibit neuroprotective properties against endoplasmic reticulum (ER) stress-induced neuronal cell death. pharmaffiliates.com The core scaffold of this compound presents several opportunities for modification to explore and optimize its biological activity. These include alterations to the ester functionality, substitutions on the phenyl ring, and modifications of the methoxy (B1213986) group.
Synthetic strategies for the parent compound and its carboxylic acid precursor, 4-(4-methoxyphenyl)butanoic acid, are well-established. A common route to 4-(4-methoxyphenyl)butanoic acid involves the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640) to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid, followed by a reduction of the ketone. The subsequent esterification to this compound can be achieved through standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.
For the generation of analogs, a variety of synthetic routes can be envisioned:
Varying the Phenyl Ring Substituents: Analogs with different substituents on the phenyl ring can be synthesized by starting with the appropriately substituted anisole derivative in the initial Friedel-Crafts reaction.
Modifying the Butanoate Chain: The length and branching of the alkyl chain can be altered by using different dicarboxylic anhydrides or by employing alternative synthetic strategies that allow for the construction of varied carbon skeletons.
Ester and Amide Analogs: A library of ester analogs can be readily prepared by reacting 4-(4-methoxyphenyl)butanoic acid with a range of alcohols. Amide derivatives can be synthesized by converting the carboxylic acid to an acid chloride or by using coupling agents to react it with various amines.
Chemical Modifications of the Ester Moiety in this compound Derivatives
The ester group of this compound is a key site for chemical modification to influence the compound's physicochemical properties, such as solubility, stability, and cell permeability, which in turn can affect its biological activity. The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(4-methoxyphenyl)butanoic acid, is a fundamental transformation. chemicalbook.com This carboxylic acid derivative has itself been shown to possess protective effects against ER stress-induced neuronal cell death. pharmaffiliates.com
Beyond simple hydrolysis, the ester moiety can be replaced with a variety of other functional groups, a strategy known as bioisosteric replacement. This approach aims to maintain or improve biological activity while potentially altering other properties.
Table 1: Potential Bioisosteric Replacements for the Ester Moiety in this compound
| Original Group | Potential Bioisostere | Rationale for Modification |
| Methyl Ester | Carboxylic Acid | Increased water solubility, potential for ionic interactions. |
| Amide | Increased metabolic stability, potential for hydrogen bonding. | |
| N-substituted Amide | Modulate lipophilicity and hydrogen bonding capacity. | |
| Hydroxamic Acid | Potential for metal chelation, altered biological targets. | |
| Tetrazole | Mimics the acidity and charge distribution of a carboxylic acid. |
The synthesis of these derivatives typically starts from 4-(4-methoxyphenyl)butanoic acid, which can be activated (e.g., by conversion to the acid chloride) and then reacted with the appropriate nucleophile (e.g., an amine to form an amide).
Structural Elaboration and Functionalization of the Phenyl Ring and Methoxy Group in this compound Analogs
The 4-methoxyphenyl (B3050149) group is a critical component for the biological activity of this class of compounds. Modifications to this part of the molecule can significantly impact its interaction with biological targets.
The methoxy group itself is a common feature in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its role can be multifaceted, acting as a hydrogen bond acceptor and influencing the electronic nature of the phenyl ring. nih.gov The demethylation of the methoxy group to a hydroxyl group is a key transformation, yielding 4-(4-hydroxyphenyl)butanoic acid, which can serve as a precursor for further functionalization. chemicalbook.com
Table 2: Potential Modifications of the Phenyl Ring and Methoxy Group
| Modification Site | Type of Modification | Potential Impact on Activity |
| Methoxy Group | Demethylation to Hydroxyl | Increased polarity, potential for hydrogen bonding. |
| Replacement with other Alkoxy Groups | Modulate lipophilicity and steric bulk. | |
| Replacement with Halogens (e.g., F, Cl) | Altered electronic properties and metabolic stability. | |
| Phenyl Ring | Introduction of other Substituents | Explore electronic and steric effects on binding. |
| Positional Isomers (e.g., 2- or 3-methoxy) | Probe the importance of the substitution pattern for activity. |
The synthesis of these analogs would involve starting with appropriately substituted phenols or anilines and building the butanoic acid side chain, or by performing electrophilic aromatic substitution reactions on the parent 4-(4-methoxyphenyl)butanoate scaffold, where feasible.
Comprehensive Elucidation of Structure-Activity Relationships (SAR) within the this compound Series for Specific Biological or Chemical Activities
While comprehensive SAR studies specifically for a broad series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on related compounds, particularly in the context of neuroprotective activity.
Studies on derivatives of 4-phenylbutyric acid (4-PBA) have indicated that the presence and position of substituents on the phenyl ring are crucial for activity. For instance, 4-(4-methoxyphenyl)butanoic acid has been reported to be a more potent neuroprotective agent than the parent 4-PBA, suggesting that the 4-methoxy group enhances activity. nih.gov This enhancement may be attributed to increased lipophilicity, facilitating passage across the blood-brain barrier, or to specific interactions with the biological target.
In other classes of compounds, the introduction of a 4-methoxyphenyl group has also been shown to be beneficial for biological activity. For example, in a series of 4-hydroxyproline (B1632879) derivatives acting as GABA uptake inhibitors, the introduction of a 4-methoxyphenyl group at the 4-position of the proline ring led to improved inhibition at the GAT3 transporter. nih.gov This suggests that the lipophilic nature of this group can be advantageous for binding to certain protein targets. nih.gov
Conversely, in some systems, modifications can be detrimental. For example, in a study of 5-(4'-methoxyphenyl)-oxazole derivatives, any chemical modification to the parent structure resulted in a loss of anti-nematode activity, indicating that the entire structure was essential. This highlights the specificity that can be required for biological activity.
Should chiral centers be introduced into the butanoate chain, for instance through the introduction of substituents, the stereochemistry would likely play a critical role in the biological activity. In a study of 4-hydroxyproline derivatives, the stereoconfiguration at the 4-position, where a 4-methoxyphenyl group was introduced, had a profound effect on the inhibitory activity at GABA transporters, with different diastereoisomers exhibiting markedly different potencies. nih.gov This underscores the principle that the three-dimensional arrangement of functional groups is paramount for specific molecular recognition by biological macromolecules.
Potential Applications and Future Directions in Academic Research for Methyl 4 4 Methoxyphenyl Butanoate
Exploration of Methyl 4-(4-methoxyphenyl)butanoate as a Versatile Building Block or Precursor in Advanced Organic Synthesis
This compound possesses several reactive sites that can be strategically exploited in organic synthesis. The ester functional group is a versatile handle for a variety of chemical transformations. For instance, it can undergo hydrolysis to yield the corresponding carboxylic acid, 4-(4-methoxyphenyl)butanoic acid, which can then be used in amide bond formations or other acid-mediated reactions. quora.com The ester can also be reduced to the corresponding alcohol, 4-(4-methoxyphenyl)butan-1-ol, a valuable intermediate for the synthesis of other functionalized molecules.
Furthermore, the methoxy-substituted aromatic ring is amenable to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating group and directs incoming electrophiles to the ortho and para positions. This allows for the introduction of a wide range of functional groups onto the aromatic ring, thereby expanding the synthetic utility of the molecule. The butanoate chain itself can also be a target for modification, although it is generally less reactive than the ester and the aromatic ring.
The potential of this compound as a precursor is exemplified by its structural similarity to intermediates used in the synthesis of more complex molecules. For instance, anisole (B1667542) derivatives, which share the methoxyphenyl moiety, are used as intermediates in the synthesis of pharmacologically active compounds. google.com
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Hydrolysis | Acid or base catalysis | Carboxylic acid |
| Reduction | e.g., LiAlH4 | Primary alcohol |
| Transesterification | Alcohol, acid or base catalyst | Different ester |
| Electrophilic Aromatic Substitution | e.g., Nitrating or halogenating agents | Substituted aromatic ring |
| Amidation (of the derived carboxylic acid) | Amine, coupling agent | Amide |
Investigations into Catalytic Properties or Mediating Roles of this compound or its Derivatives in Chemical Reactions
While there is no direct evidence in the current scientific literature of this compound or its immediate derivatives acting as catalysts, the structural motifs within the molecule suggest potential avenues for exploration. The aromatic ring and the ester group could potentially coordinate with metal centers, suggesting that organometallic complexes derived from this compound could be investigated for catalytic activity.
Recent research has shown that aromatic esters can participate in novel catalytic reactions, such as the "ester dance reaction," where an ester group migrates around an aromatic ring, facilitated by a palladium catalyst. waseda.jpchemeurope.com While this demonstrates a reaction of the ester rather than its role as a catalyst, it opens up possibilities for designing related systems where a derivative of this compound might mediate a transformation. For instance, the methoxyphenyl group could be modified to include ligands that could coordinate with a metal, creating a bifunctional molecule that could act as a catalyst.
Future research could focus on synthesizing derivatives of this compound that incorporate catalytically active moieties. For example, the introduction of phosphine or N-heterocyclic carbene precursors on the aromatic ring could lead to new ligands for transition metal catalysis.
Advanced Materials Science Applications Involving this compound (e.g., as a monomer or component in functional materials)
The methoxyphenyl group is a key structural element in various functional materials. For instance, poly(4-methoxyphenol) has been synthesized and shown to possess antioxidant properties. rsc.org This suggests that polymers derived from this compound, potentially after modification of the ester group into a polymerizable unit, could exhibit interesting material properties.
The synthesis of functional materials from anisole derivatives has been explored, particularly in the context of perovskite solar cells where they have been used to create hole-transport materials. mdpi.com The electronic properties of the methoxyphenyl group make it an attractive component for organic electronic materials. Therefore, this compound could serve as a starting material for the synthesis of monomers for such applications. For example, the butanoate chain could be functionalized with a polymerizable group like a vinyl or an acrylate moiety.
Table 2: Potential Material Science Applications
| Application Area | Rationale | Potential Modification |
| Functional Polymers | The methoxyphenyl group can impart desirable electronic or antioxidant properties. | Conversion of the ester to a polymerizable group (e.g., vinyl, acrylate). |
| Organic Electronics | The methoxyphenyl moiety is a common component in hole-transport materials. | Derivatization to enhance charge transport properties. |
| Liquid Crystals | The molecular shape is conducive to forming liquid crystalline phases. | Modification of the alkyl chain length and terminal groups. |
Academic Research on the Environmental Fate and Transformation Mechanisms of this compound in Various Matrices
The environmental fate of this compound is an important area of research, given its potential for release into the environment. Based on studies of similar aromatic esters like linear alkylbenzene sulfonates (LAS) and phthalate esters, biodegradation is expected to be a primary degradation pathway. cleaninginstitute.orgnih.govindustrialchemicals.gov.auosti.govscilit.comresearchgate.netnih.gov Aerobic biodegradation of LAS is relatively rapid, while anaerobic degradation can be significantly slower. nih.gov
The methoxy group on the aromatic ring can also influence its environmental persistence. Studies on the degradation of methoxylated aromatic acids by bacteria have shown that demethylation can be a key initial step in the degradation pathway. oup.com The degradation of aromatic compounds in the environment is a complex process influenced by various factors, including the presence of suitable microbial populations and environmental conditions. nih.govnih.gov
The transformation of this compound in different environmental matrices such as soil, water, and sediment would need to be investigated. Key parameters to study would include its rate of hydrolysis, photodegradation, and biodegradation under both aerobic and anaerobic conditions. Identifying the primary degradation products is also crucial for a complete environmental risk assessment.
Identification of Future Research Avenues and Methodological Challenges in the Study of this compound
The study of this compound is still in its infancy, and as such, there are numerous avenues for future research. A primary challenge is the lack of existing data on its reactivity, properties, and environmental behavior.
Future Research Avenues:
Systematic exploration of its synthetic utility: A comprehensive study of the reactivity of its different functional groups to establish it as a versatile building block in organic synthesis.
Design and synthesis of novel catalysts: Development of derivatives that can act as ligands or organocatalysts.
Polymer synthesis and characterization: Investigation into the polymerization of monomers derived from this compound and the characterization of the resulting materials' properties.
Detailed environmental fate studies: Conducting comprehensive studies on its biodegradation, photodegradation, and hydrolysis in various environmental compartments to understand its persistence and transformation products.
Methodological Challenges:
Lack of established analytical methods: The development of sensitive and selective analytical methods for the detection and quantification of this compound and its potential degradation products in complex environmental matrices will be necessary.
Simulating realistic environmental conditions: Designing laboratory experiments that accurately mimic the complex interplay of biotic and abiotic factors in the natural environment is a significant challenge in environmental fate studies. battelle.org
Assessing the risk of a minor commercial chemical: For chemicals that are not produced in high volumes, there can be a lack of impetus for extensive environmental testing, making it difficult to assess their potential long-term environmental impact. researchgate.net
Understanding biotransformation at low concentrations: Studying the biodegradation of chemicals at the low concentrations typically found in the environment presents analytical and experimental challenges. nih.govacs.org
Q & A
Q. What are the established synthetic routes for Methyl 4-(4-methoxyphenyl)butanoate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via esterification of 4-(4-methoxyphenyl)butanoic acid with methanol under acid catalysis (e.g., H₂SO₄) or through nucleophilic substitution of activated intermediates. Optimization strategies include:
- Catalyst selection: Acidic (e.g., HCl) or basic (e.g., NaOMe) conditions, depending on substrate stability .
- Temperature control: Reflux in methanol (60–80°C) to drive esterification to completion .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to achieve >98% purity .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy:
- Mass spectrometry: Molecular ion peak at m/z 222 (C₁₂H₁₄O₄) with fragmentation patterns matching the methoxyphenyl and butanoate moieties .
- Melting point analysis: Compare observed values (e.g., 54–58°C for related esters) with literature to assess purity .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methoxyphenyl group influence reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Electronic effects: The methoxy group donates electron density via resonance, reducing electrophilicity of the ester carbonyl and slowing nucleophilic attack. This requires stronger nucleophiles (e.g., Grignard reagents) or harsher conditions (e.g., elevated temperatures) .
- Steric effects: The para-substitution minimizes steric hindrance, allowing regioselective modifications at the butanoate chain. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural confirmation?
Methodological Answer:
- Cross-validation: Compare experimental data with computational predictions (e.g., ChemDraw, Gaussian) and databases like PubChem or NIST .
- Decoupling experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- Isotopic labeling: Introduce deuterated solvents or ¹³C-labeled precursors to confirm assignments .
Q. What strategies mitigate byproduct formation in large-scale synthesis?
Methodological Answer:
- Stoichiometric control: Limit excess reagents (e.g., methanol) to reduce transesterification byproducts .
- Inert atmosphere: Prevent oxidation of the methoxyphenyl group using nitrogen or argon .
- Continuous flow systems: Improve heat and mass transfer to minimize side reactions (e.g., dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
